molecular formula C22H32O3 B1265037 Pannomycin

Pannomycin

Cat. No. B1265037
M. Wt: 344.5 g/mol
InChI Key: FFRJHWIQULDGGE-CUYCTCHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pannomycin is a natural product found in Pseudogymnoascus pannorum with data available.

Scientific Research Applications

Antisense-Guided Isolation and Structure Elucidation

Pannomycin, a new cis-decalin secondary metabolite, was identified from Geomyces pannorum using an antisense RNA strategy against SecA, a protein crucial for bacterial secretion. This method is valuable for discovering new antibacterials targeting specific cellular components (Parish et al., 2009).

Antibacterial and Antimycotic Applications

The antibiotic activity of compounds like pannomycin against bacteria and fungi is a significant area of research. These studies include the investigation of their effects on bacterial cell wall synthesis and their potential as antituberculosis agents (Ostash & Walker, 2010). Pannomycin's interaction with bacterial membranes and its potential as a competitive inhibitor of peptidoglycan polymerases have been explored (Van Heijenoort et al., 1987).

Cancer Research

Pannomycin has been investigated for its potential effects on cancer cells. Research includes studying its role in inducing apoptosis in cancer cells and its impact on cancer stem cells, which is critical for understanding its therapeutic potential (Subramaniam et al., 2015).

Drug Resistance and Pharmacological Challenges

The emergence of drug-resistant bacteria and the challenge of finding new antimicrobial agents make the study of antibiotics like pannomycin crucial. Research in this area focuses on the development of resistance to antibiotics and strategies to overcome these challenges (Lewis, 2010).

Biochemical Synthesis and Biosynthesis Pathways

The biochemical synthesis of pannomycin and its derivatives is an important area of research. This includes the study of the biosynthetic pathways involved in its production, which is essential for developing new antibiotics and understanding their mechanisms of action (Ostash et al., 2009).

properties

Product Name

Pannomycin

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(2E,4E)-5-[(1R,2S,4aR,6S,7R,8aR)-7-hydroxy-1,3,6-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C22H32O3/c1-6-7-18-15(3)10-17-11-16(4)20(23)12-19(17)22(18,5)13-14(2)8-9-21(24)25/h6-10,13,16-20,23H,11-12H2,1-5H3,(H,24,25)/b7-6+,9-8+,14-13+/t16-,17-,18-,19+,20+,22+/m0/s1

InChI Key

FFRJHWIQULDGGE-CUYCTCHZSA-N

Isomeric SMILES

C/C=C/[C@H]1C(=C[C@H]2C[C@@H]([C@@H](C[C@H]2[C@]1(C)/C=C(\C)/C=C/C(=O)O)O)C)C

Canonical SMILES

CC=CC1C(=CC2CC(C(CC2C1(C)C=C(C)C=CC(=O)O)O)C)C

synonyms

pannomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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